(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride
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Overview
Description
“(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1216132-36-3 . Its molecular weight is 161.21 . The IUPAC name for this compound is (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 161.21 , a storage temperature of 28 C . The compound’s Inchi Code is 1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3 .Scientific Research Applications
- Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral replication, making them promising candidates for drug development .
- Some imidazo[1,2-a]pyridines have demonstrated antiulcer properties. These compounds could play a role in managing gastrointestinal disorders by reducing gastric acid secretion and promoting mucosal healing .
- Imidazo[1,2-a]pyridines have been investigated for their antibacterial effects. They may serve as novel agents to combat bacterial infections, contributing to the fight against antibiotic-resistant strains .
- Researchers have identified imidazo[1,2-a]pyridines as potential anticancer agents. These compounds exhibit cytotoxic effects against cancer cells and may interfere with critical cellular pathways, making them attractive candidates for further study .
- Imidazo[1,2-a]pyridines have shown antifungal activity. They could be valuable in treating fungal infections, especially those resistant to existing antifungal drugs .
- Imidazo[1,2-a]pyridines have been explored as CDK inhibitors. These compounds regulate cell cycle progression and hold promise for cancer therapy .
Antiviral Properties
Antiulcer Agents
Antibacterial Activity
Anticancer Potential
Antifungal Properties
Cyclin-Dependent Kinase (CDK) Inhibitors
Additionally, some commercialized drugs contain the imidazo[1,2-a]pyridine unit, including the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione . These examples highlight the practical applications of this intriguing compound class.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the phosphatidylinositol 3-kinase (pi3k) signaling pathway .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the pi3k signaling pathway .
Biochemical Pathways
The compound potentially affects the PI3K signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis. Therefore, inhibitors of this pathway have attracted significant interest for the treatment of cancer .
Result of Action
Compounds with similar structures have shown submicromolar inhibitory activity against various tumor cell lines .
properties
IUPAC Name |
(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-5-11-9-3-2-8(4-10)6-12(7)9;;/h2-3,5-6H,4,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTHCMNPZMLVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857330 |
Source
|
Record name | 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216132-36-3 |
Source
|
Record name | 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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